5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- is a complex organic compound notable for its unique heterocyclic structure. This compound is classified under the category of imidazo-oxazines, which are recognized for their potential biological activity and utility in various chemical applications. The compound is identified by the CAS number 187235-64-9 and has a molecular formula of CHNO with a molecular weight of 210.15 g/mol .
The synthesis of 5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- typically involves multi-step organic reactions. A common synthetic route includes:
Industrial production may utilize scalable methods that optimize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis enhance efficiency and reproducibility. High-purity reagents and stringent reaction controls are critical for achieving desired product quality on an industrial scale.
The molecular structure of 5H-Imidazo[2,1-b][1,3]oxazine features a fused ring system that incorporates nitrogen and oxygen heteroatoms. The specific stereochemistry at the 6-position is designated as (6S), indicating its chiral nature.
The structural representation showcases the arrangement of atoms within the compound, highlighting functional groups such as the azido and nitro groups .
5H-Imidazo[2,1-b][1,3]oxazine can undergo several chemical transformations:
Reactions can yield various derivatives depending on the functionalization of the azido or nitro groups.
The mechanism of action for 5H-Imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, which are useful for labeling and tracking biomolecules. The nitro group is capable of undergoing redox reactions that may generate reactive intermediates interacting with biological targets. These interactions can modulate various biochemical pathways, contributing to the compound's biological activity.
5H-Imidazo[2,1-b][1,3]oxazine is characterized by:
Key chemical properties include:
Relevant data should be collected from experimental studies to determine precise physical and chemical behavior in different environments .
5H-Imidazo[2,1-b][1,3]oxazine has diverse applications in scientific research:
Imidazo[2,1-b][1,3]oxazines represent a fused bicyclic heterocyclic system characterized by a bridgehead nitrogen atom. The core structure integrates an imidazole ring fused with a 1,3-oxazine moiety, where the fusion occurs between the N1-C2 bond of imidazole and the C2-C3 bond of oxazine. The compound "5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-" (CAS# 187235-64-9) exemplifies this scaffold with specific substituents: a nitro group at position 2, an azido group at position 6, and saturation across the 6,7-dihydro-5H moiety. Its molecular formula is C₆H₆N₆O₃, with a molecular weight of 210.15 g/mol [1]. Systematic naming follows IUPAC conventions, where the stereodescriptor "(6S)" denotes absolute configuration at the chiral C6 carbon. Key structural features include:
Table 1: Molecular Properties of (6S)-6-Azido-6,7-dihydro-2-nitro-5H-imidazo[2,1-b][1,3]oxazine
Property | Value |
---|---|
CAS Registry Number | 187235-64-9 |
Molecular Formula | C₆H₆N₆O₃ |
Molecular Weight | 210.15 g/mol |
IUPAC Name | (6S)-6-Azido-6,7-dihydro-2-nitro-5H-imidazo[2,1-b][1,3]oxazine |
Key Substituents | 2-Nitro, 6-azido |
The exploration of nitroimidazo-oxazines originated from antitubercular and antiparasitic drug discovery. Early analogues like CGI-17341 (imidazo[2,1-b]oxazole) demonstrated potent activity against Mycobacterium tuberculosis but exhibited mutagenicity concerns. This prompted structural diversification, leading to imidazo[2,1-b][1,3]oxazines as metabolically stable alternatives [8]. The 1990s–2000s marked significant milestones:
Table 2: Key Nitroimidazo-Oxazine Derivatives in Medicinal Chemistry
Compound | Structural Features | Therapeutic Indication | Significance |
---|---|---|---|
CGI-17341 | Imidazo[2,1-b]oxazole core | Antitubercular (preclinical) | Early lead with mutagenicity issues |
PA-824 (Pretomanid) | (6S)-6-(4-Trifluoromethoxybenzyloxy) | Tuberculosis (FDA-approved) | Validated scaffold efficacy and safety |
DNDI-8219 | (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy] | Visceral leishmaniasis (lead) | Demonstrated scaffold versatility |
Title Compound | (6S)-6-Azido-2-nitro | Synthetic intermediate | Enables "click" chemistry derivatization |
Chirality at C6 critically governs biological activity and metabolic stability. The (6S) configuration consistently outperforms (6R) isomers in antimicrobial efficacy due to stereoselective interactions with microbial enzymes. Key evidence includes:
Table 3: Impact of C6 Stereochemistry on Biological Activity
Parameter | (6S)-Isomers | (6R)-Isomers |
---|---|---|
Antitubercular Activity (MIC) | 0.015–0.5 µg/mL (e.g., PA-824) | 2–32 µg/mL (reduced potency) |
Metabolic Stability (t₁/₂) | >4 hours (murine hepatocytes) | <1 hour (rapid clearance) |
Target Enzyme Binding (Kd) | 0.8 µM (Ddn for PA-824) | >50 µM (weak interaction) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: